![molecular formula C8H16N2 B15072707 6,7-Diazaspiro[4.5]decane CAS No. 227941-83-5](/img/structure/B15072707.png)
6,7-Diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diazaspiro[4.5]decane is a spiro compound characterized by a bicyclic structure where two rings are connected through a single carbon atom. This compound is notable for its unique 3D structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6,7-Diazaspiro[4.5]decane involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the formation of the spiro scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of commercially available reagents and scalable reaction conditions, such as those involving palladium-catalyzed coupling reactions, suggests potential for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and various aryl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryl halides can produce spiro compounds with exocyclic double bonds .
Aplicaciones Científicas De Investigación
6,7-Diazaspiro[4.5]decane has several scientific research applications, including:
Chemistry: It serves as a scaffold for the synthesis of complex organic molecules.
Biology: It is used in the study of biological processes and the development of biologically active compounds.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 6,7-Diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic and signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
6,7-Diazaspiro[4.5]decane is unique due to its specific structural configuration, which provides distinct 3D properties and rigidity. This makes it particularly valuable as a scaffold in drug discovery and other applications .
Propiedades
Número CAS |
227941-83-5 |
|---|---|
Fórmula molecular |
C8H16N2 |
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
6,7-diazaspiro[4.5]decane |
InChI |
InChI=1S/C8H16N2/c1-2-5-8(4-1)6-3-7-9-10-8/h9-10H,1-7H2 |
Clave InChI |
ILLVEPQHUZVGBS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CCCNN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


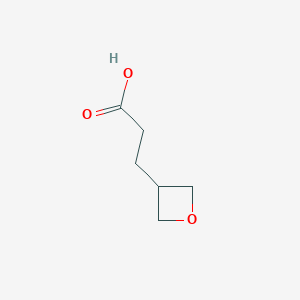
![5-Vinylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072630.png)
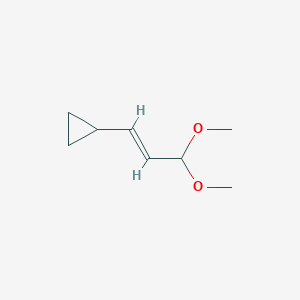
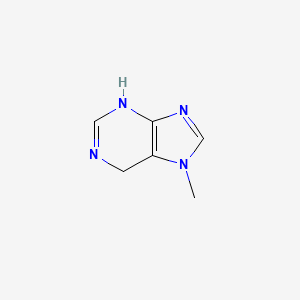
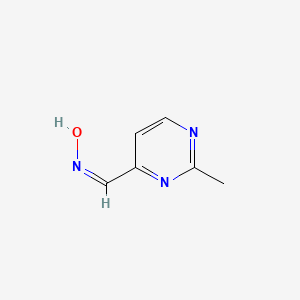
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)
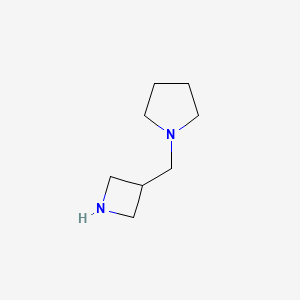

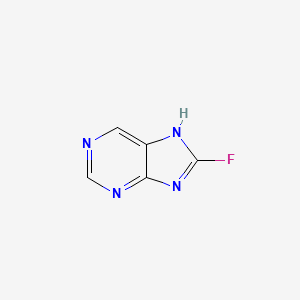

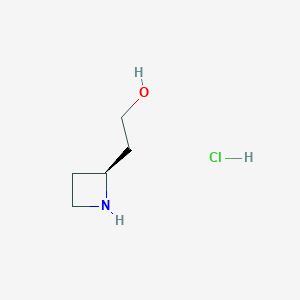
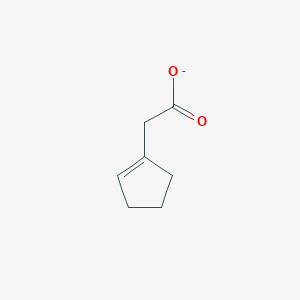
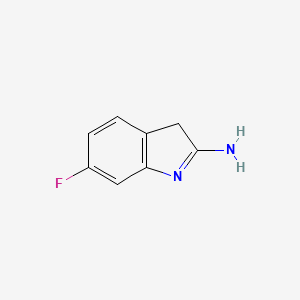
![[4-(Aziridin-1-yl)phenyl]methanol](/img/structure/B15072699.png)
